1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine
Description
1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1-methyl group at the pyrazole N1 position and a morpholine-4-carbonyl substituent at the C3 position. The morpholine moiety introduces both hydrogen-bonding capacity and enhanced solubility due to its polar, oxygen-rich structure. This compound is of interest in medicinal and agrochemical research due to the versatility of pyrazole cores in targeting enzymes and receptors .
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H14N4O2/c1-12-8(10)6-7(11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3 |
InChI Key |
UMPWYOXQDMPRPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the morpholine-4-carbonyl group: This step involves the acylation of the pyrazole ring with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step is the methylation of the pyrazole ring, which can be carried out using methyl iodide in the presence of a strong base like sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine-4-carbonyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, including Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .
Anticancer Potential
Research has shown that this compound may possess anticancer properties. In vitro studies demonstrated its effectiveness in inhibiting cell proliferation in several cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In vivo studies indicated that it can reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .
Synthetic Approaches
Various synthetic methods have been developed for producing this compound, which include:
- Condensation Reactions : Utilizing active methylene reagents with substituted hydrazines.
- Nucleophilic Substitution : Exploiting the reactivity of the carbonyl group for further functionalization.
These methods highlight the compound's synthetic accessibility, which is crucial for scaling up production for research and pharmaceutical applications .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, derivatives of this compound were synthesized and tested against various pathogens. The results indicated sub-micromolar activity against MSSA and MRSA, establishing its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
A comprehensive evaluation of pyrazole derivatives, including this compound, revealed promising anticancer activity. The compound was found to inhibit tubulin polymerization effectively, with IC50 values indicating potent activity across multiple cancer cell lines .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the C3 and N1 positions. Below is a comparative analysis of key analogs:
*Estimated based on molecular formula.
Key Observations:
- Morpholine-4-carbonyl vs. Trifluoromethyl/Alkyl Groups : The morpholine group in the target compound contrasts with the lipophilic trifluoromethyl (e.g., Compound 5g) or alkyl groups (e.g., Compound 30). The morpholine’s carbonyl oxygen may enhance solubility and hydrogen-bonding interactions compared to halogenated or aromatic substituents .
- Biological Activity : Compounds with trifluoromethyl groups (e.g., 5g) exhibit fungicidal activity, while bulkier substituents like trifluoro-2-methylpropan-2-yl (Compound 30) are associated with BET inhibition. The target compound’s morpholine group could favor interactions with polar enzyme active sites, such as kinases or proteases .
- Synthetic Utility : Unsubstituted pyrazol-5-amine cores (e.g., 3-(4-ethylphenyl)-1H-pyrazol-5-amine) serve as intermediates for lactamase inhibitors, highlighting the scaffold’s adaptability .
Physicochemical Properties
- Solubility : The morpholine-4-carbonyl group likely improves aqueous solubility compared to hydrophobic substituents (e.g., 4-bromobenzylthio in 5g). This is critical for oral bioavailability in drug development .
- pKa and Binding Affinity : Substituents at C3 influence pKa (e.g., morpholine’s basic nitrogen vs. trifluoromethyl’s electron-withdrawing effect). Molecular docking studies on 5g revealed that carbonyl groups enhance binding to succinate dehydrogenase (SDH) via hydrogen bonds, suggesting similar interactions for the target compound .
Biological Activity
1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro tests have shown that this compound exhibits significant activity against various pathogens. For example, a study reported minimum inhibitory concentration (MIC) values indicating effective inhibition against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer activity of pyrazole derivatives has also been investigated. In particular, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . The mechanism involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for mitosis.
Case Study: Tubulin Inhibition
In a specific case study involving a series of pyrazole derivatives, compound 5 demonstrated an IC50 value in the low micromolar range (0.08–12.07 µM), indicating potent anticancer activity . This suggests that this compound may exhibit similar effects and warrants further investigation.
Anti-inflammatory Effects
Additionally, pyrazole derivatives have shown promise as anti-inflammatory agents. Research indicates that certain compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines . The inhibition of these cytokines is crucial in managing inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.
- Anticancer Mechanism : By binding to tubulin, it prevents microtubule formation, thereby inhibiting cell division.
- Anti-inflammatory Pathway : It may modulate signaling pathways involved in inflammation, reducing cytokine release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
